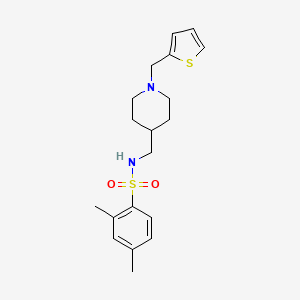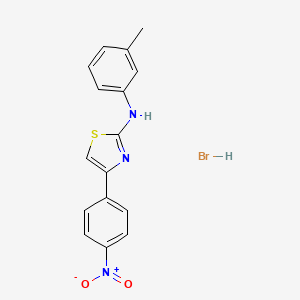
2,4-dimethyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to2,4-dimethyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide involves complex organic reactions. For instance, piperidine derivatives, which are part of the compound’s structure, have been synthesized through intra- and intermolecular reactions . Molecular Structure Analysis
The compound contains a thiophene ring, a piperidine ring, and a benzenesulfonamide group. Thiophene is a five-membered heterocyclic compound with interesting applications in medicinal chemistry . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms .Scientific Research Applications
Photodynamic Therapy Applications
- Photodynamic Therapy for Cancer Treatment : The study by Pişkin, Canpolat, and Öztürk (2020) highlights the potential use of certain benzenesulfonamide derivatives in photodynamic therapy, particularly for cancer treatment. These derivatives demonstrate good fluorescence properties and high singlet oxygen quantum yield, essential for Type II photosensitizers in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antagonist Synthesis
- HIV-1 Infection Prevention : Cheng De-ju's (2015) research describes methylbenzenesulfonamide derivatives as potential targeting preparations for the prevention of human HIV-1 infection. This illustrates the role of benzenesulfonamide derivatives in developing antiviral drugs (Cheng De-ju, 2015).
Enzyme Inhibition
- Phospholipase A2 Inhibition : Oinuma et al. (1991) synthesized benzenesulfonamide derivatives that effectively inhibit membrane-bound phospholipase A2. These inhibitors showed potential in reducing myocardial infarction size in rats, indicating their therapeutic relevance in cardiovascular diseases (Oinuma et al., 1991).
Crystal and Molecular Structure Analysis
- Steric Hindrance and Molecular Structure : Rublova et al. (2017) investigated the crystal and molecular structure of isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, providing insights into their steric hindrance and relevance in chemical synthesis (Rublova et al., 2017).
Biochemical Studies
- Carbonic Anhydrase Inhibition : A study by Lolak et al. (2019) focused on ureido benzenesulfonamides incorporating triazine moieties as inhibitors of human carbonic anhydrase, which has applications in treating diseases like glaucoma, epilepsy, obesity, and cancer (Lolak et al., 2019).
Pharmacokinetics
- Metabolism and Pharmacokinetics : Beconi et al. (2012) researched the metabolism and pharmacokinetics of a benzenesulfonamide derivative in mice. Their findings are crucial for understanding the drug development process, especially concerning neurodegenerative diseases (Beconi et al., 2012).
properties
IUPAC Name |
2,4-dimethyl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2S2/c1-15-5-6-19(16(2)12-15)25(22,23)20-13-17-7-9-21(10-8-17)14-18-4-3-11-24-18/h3-6,11-12,17,20H,7-10,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCANHKOARQQRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4-methylbenzene-1-carbohydrazide](/img/structure/B2425759.png)


![5-(4-(dimethylamino)phenyl)-2-(ethylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2425764.png)
![ethyl 2-(6-((4-methylpiperidin-1-yl)sulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)butanoate](/img/structure/B2425765.png)
![N-(4-ethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2425766.png)
![1-(2-Methylphenyl)-3-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]urea](/img/structure/B2425769.png)




![2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2425779.png)
![2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-ethylbenzo[d]thiazole](/img/structure/B2425780.png)